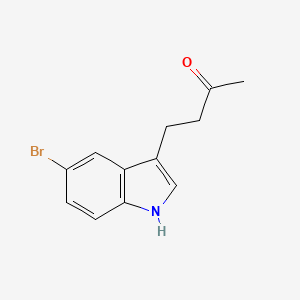![molecular formula C9H13NO2 B1338462 Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- CAS No. 139000-76-3](/img/structure/B1338462.png)
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- is a chemical compound known for its chemoselective reactivity, making it suitable for various applications in chemical biology and synthetic chemistry. This compound is often used in bioconjugation reactions to label proteins or other biomolecules with fluorescent tags, affinity probes, or other modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- typically involves the reaction of hydroxylamine with 2-(phenylmethoxy)ethyl halides under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen halide byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used in synthetic chemistry for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in bioconjugation reactions to label proteins, nucleic acids, and other biomolecules with fluorescent tags or affinity probes.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- exerts its effects involves its chemoselective reactivity. The hydroxylamine group can form stable covalent bonds with various functional groups, allowing it to modify proteins, nucleic acids, and other biomolecules. This reactivity is exploited in bioconjugation reactions to label or modify target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being modified.
Comparison with Similar Compounds
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- can be compared with other hydroxylamine derivatives such as:
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-: Known for its chemoselective reactivity and suitability for bioconjugation reactions.
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-: Similar in structure but may have different reactivity and applications.
Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-: Another hydroxylamine derivative with unique properties and uses.
The uniqueness of Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- lies in its specific reactivity and suitability for labeling and modifying biomolecules, making it a valuable tool in chemical biology and synthetic chemistry.
Properties
IUPAC Name |
O-(2-phenylmethoxyethyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-12-7-6-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGLSKQHZHTJMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457529 |
Source


|
| Record name | Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139000-76-3 |
Source


|
| Record name | Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
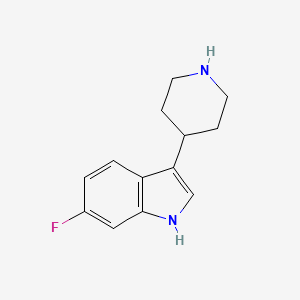
![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)
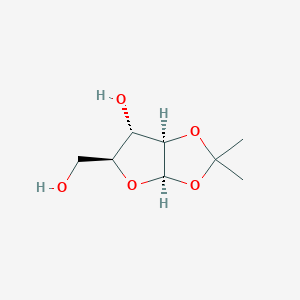

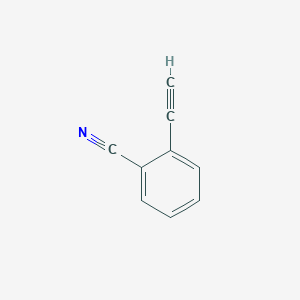
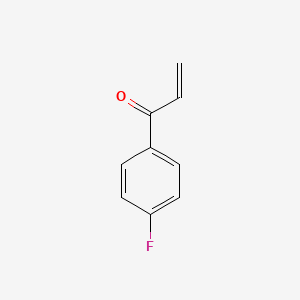
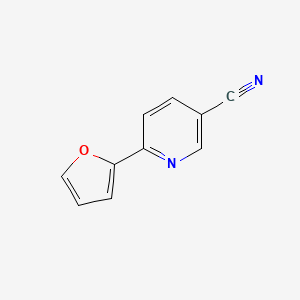
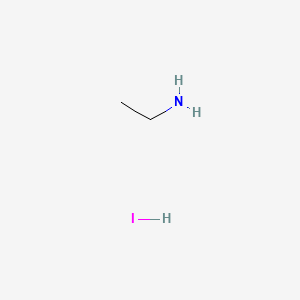
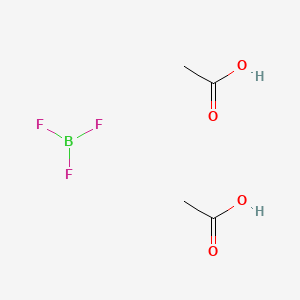
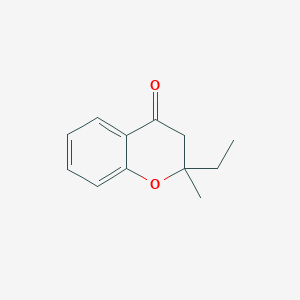
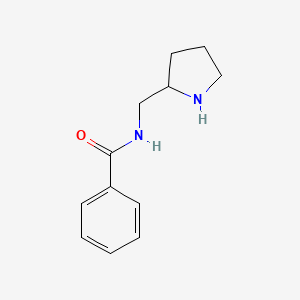
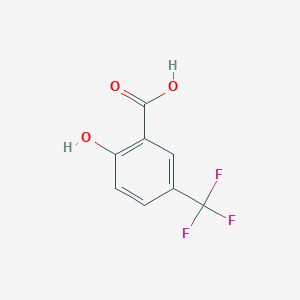
![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
